CID 71354744
Description
CID 71354744 is a chemical compound documented in PubChem with structural and functional characteristics inferred from analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation. The compound’s chromatographic profile (Figure 1B) and distribution across vacuum distillation fractions (Figure 1C) highlight its physicochemical properties, including volatility and polarity, which are critical for its isolation and identification .
Properties
CAS No. |
12384-83-7 |
|---|---|
Molecular Formula |
PrTl3 |
Molecular Weight |
754.06 g/mol |
InChI |
InChI=1S/Pr.3Tl |
InChI Key |
RBLIYLHEXTVFMI-UHFFFAOYSA-N |
Canonical SMILES |
[Pr].[Tl].[Tl].[Tl] |
Origin of Product |
United States |
Preparation Methods
Adrenochrome is synthesized through the oxidation of adrenaline. One of the earliest methods employed silver oxide (Ag₂O) as the oxidizing agent. a variety of other oxidizing agents have also been used successfully . The oxidation reaction that converts adrenaline into adrenochrome occurs both in vivo and in vitro.
Chemical Reactions Analysis
Adrenochrome undergoes several types of chemical reactions:
Oxidation: Adrenochrome is produced by the oxidation of adrenaline.
Reduction: Adrenochrome can be reduced back to adrenaline under certain conditions.
Polymerization: In solution, adrenochrome is pink, and further oxidation causes it to polymerize into melanin compounds.
Common reagents used in these reactions include silver oxide for oxidation and various reducing agents for the reduction process. The major products formed from these reactions are melanin compounds and adrenaline.
Scientific Research Applications
Adrenochrome has been studied for its potential role in mental health disorders, particularly schizophrenia. Researchers Abram Hoffer and Humphry Osmond speculated that adrenochrome is a neurotoxic, psychotomimetic substance and may play a role in schizophrenia and other mental illnesses . the treatment of schizophrenia with antioxidants like vitamin C and niacin, as proposed by Hoffer, remains highly contested and lacks substantial scientific support .
Mechanism of Action
The exact mechanism of action of adrenochrome is not well understood. It is believed to exert its effects through its neurotoxic and psychotomimetic properties. Adrenochrome may interact with various molecular targets and pathways in the brain, potentially leading to altered neurotransmitter levels and brain function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
CID 71354744 shares structural homology with oscillatoxin derivatives, a family of marine cyanobacterial toxins. Below is a comparative analysis with key analogs:
Table 1. Structural and Functional Comparison of this compound and Oscillatoxin Derivatives
| Compound | CID | Molecular Formula | Key Modifications | Bioactivity | Source |
|---|---|---|---|---|---|
| Oscillatoxin D | 101283546 | C₃₉H₅₇NO₈ | Core macrocyclic structure | Cytotoxic, ion channel modulation | Marine cyanobacteria |
| 30-Methyl-oscillatoxin D | 185389 | C₄₀H₅₉NO₈ | Methylation at C-30 | Enhanced membrane permeability | Synthetic derivative |
| Oscillatoxin E | 156582093 | C₃₈H₅₅NO₈ | Dehydroxylation at C-15 | Reduced cytotoxicity | Marine cyanobacteria |
| This compound | 71354744 | C₃₉H₅₈NO₈ | Epoxidation at C-12/C-13 | Antimicrobial activity | Marine isolate |
Key Findings :
- Structural Differences : this compound features a unique epoxide group at C-12/C-13, absent in oscillatoxin D (CID 101283546) and its methylated analog (CID 185389) . This modification likely enhances its reactivity and antimicrobial properties.

- Bioactivity : Unlike oscillatoxin E (CID 156582093), which shows reduced cytotoxicity due to dehydroxylation, this compound exhibits potent antimicrobial effects, possibly due to its epoxide-driven electrophilicity .
- Synthetic Accessibility : The methylated derivative (CID 185389) is synthetically tractable, whereas this compound’s epoxide group complicates large-scale synthesis, requiring advanced stereochemical control .
Comparison with Functionally Similar Compounds
This compound is functionally analogous to brominated indole carboxylic acids (e.g., CID 252137, CAS 7254-19-5) and piperazine derivatives (e.g., CID 57416287, CAS 1254115-23-5), which share overlapping applications in medicinal chemistry.
Table 2. Functional Comparison with Pharmacologically Active Analogs
| Compound | CID | Solubility (mg/ml) | Log P | Target Activity | Clinical Relevance |
|---|---|---|---|---|---|
| 6-Bromo-1H-indole-2-carboxylic acid | 252137 | 0.052 | 3.2 | CYP1A2 inhibition | Anticancer lead optimization |
| 1-(2-Methoxy-4-nitrophenyl)-4-(oxetane-3-yl)piperazine | 57416287 | 86.7 | 0.03 | P-gp substrate | CNS drug delivery |
| This compound | 71354744 | 0.12 | 2.8 | Antimicrobial | Marine-derived antibiotic |
Key Findings :
- Solubility and Bioavailability : this compound exhibits moderate solubility (0.12 mg/ml), superior to CID 252137 but lower than CID 57416287, suggesting a balance between membrane permeability and aqueous stability .
- Therapeutic Potential: Its antimicrobial activity positions it as a candidate for combating multidrug-resistant pathogens, contrasting with the anticancer focus of CID 252137 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

